molecular formula C22H23NO2S B2363754 (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-50-1

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2363754
CAS No.: 1396746-50-1
M. Wt: 365.49
InChI Key: YAQAYMSCHLPFDO-UHFFFAOYSA-N
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Description

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-50-1) is a specialized chemical compound with a molecular formula of C22H23NO2S and a molecular weight of 365.5 g/mol . This aryl-naphthyl methanone scaffold is of significant interest in agricultural and pharmaceutical research. Compounds featuring this diaryl ketone core are recognized as important building blocks in medicinal and agrochemical research . In agrochemical research, this structural class has shown potential as an inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), a key target for herbicide discovery . The extended conjugated system of the diaryl ketone in such compounds is known to enhance π-π interactions within the enzyme's active site and improve chelation with the Fe²⁺ ion, which is critical for HPPD inhibition . The incorporation of the 4-(thiophen-3-yl)piperidine moiety also suggests potential for applications in pharmaceutical discovery, as the piperidine substructure is a common pharmacophore present in bioactive molecules targeting various diseases . The compound can be synthesized via classic Friedel-Crafts acylation reactions, a well-established route for constructing similar diaryl ketone frameworks . This product is provided for research purposes to support the development of novel crop protection agents and the exploration of new therapeutic candidates. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-2-25-20-8-7-17-5-3-4-6-19(17)21(20)22(24)23-12-9-16(10-13-23)18-11-14-26-15-18/h3-8,11,14-16H,2,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQAYMSCHLPFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Subunit 1: 2-Ethoxynaphthalen-1-Carbonyl Chloride

Synthesis begins with ethoxylation of naphthalen-1-ol using ethyl bromide under basic conditions (K$$2$$CO$$3$$, DMF, 80°C, 12 h). Subsequent oxidation of the methylene group to a carbonyl is achieved via Jones reagent (CrO$$3$$, H$$2$$SO$$4$$, acetone, 0°C, 2 h), yielding 2-ethoxynaphthalene-1-carboxylic acid (87% yield). Treatment with thionyl chloride (SOCl$$2$$, reflux, 4 h) converts the acid to the corresponding acyl chloride.

Subunit 2: 4-(Thiophen-3-yl)Piperidine

The thiophene-piperidine moiety is synthesized via Friedel-Crafts acylation of piperidine-4-carboxylic acid with thiophene-3-carbonyl chloride (AlCl$$3$$, CH$$2$$Cl$$2$$, 0°C to rt, 6 h). Reduction of the intermediate ketone using NaBH$$4$$ in methanol (rt, 3 h) affords 4-(thiophen-3-yl)piperidin-4-ol, which undergoes catalytic hydrogenation (H$$_2$$, Pd/C, EtOH, 50 psi, 12 h) to yield 4-(thiophen-3-yl)piperidine (68% overall yield).

Coupling Methodology and Optimization

The final step involves coupling the acyl chloride and piperidine subunits. Two primary methods are evaluated:

Nucleophilic Acyl Substitution

Reaction of 2-ethoxynaphthalene-1-carbonyl chloride (1.2 eq) with 4-(thiophen-3-yl)piperidine (1.0 eq) in anhydrous THF under N$$_2$$ at 0°C, followed by slow warming to rt over 12 h, yields the target compound in 53% after silica gel chromatography (eluent: 30% ethyl acetate/hexane).

Table 1: Reaction Conditions and Yields for Nucleophilic Acyl Substitution

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C → room temperature
Time 12 h
Yield 53%
Purity (HPLC) >98%

Mitsunobu-Inspired Coupling

Adapting methodologies from azodicarbonyl dipiperidine-mediated reactions, a mixture of 2-ethoxynaphthalene-1-carboxylic acid (1.0 eq), 4-(thiophen-3-yl)piperidine (1.2 eq), triphenylphosphine (1.5 eq), and 1,1'-(azodicarbonyl)dipiperidine (1.5 eq) in THF (24 h, rt) achieves a 48% yield. This route avoids acyl chloride handling but requires stringent drying conditions.

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.89–7.78 (m, 3H, naphthalene-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.32–7.25 (m, 2H, thiophene-H), 4.22 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$), 3.81–3.65 (m, 4H, piperidine-H), 2.95–2.82 (m, 2H, piperidine-H), 1.51 (t, J = 7.0 Hz, 3H, OCH$$2$$CH$$_3$$).

Mass Spectrometry

High-resolution ESI-MS: m/z calculated for C$${23}$$H$${23}$$NO$$_3$$S [M+H]$$^+$$: 394.1476; found: 394.1481.

Discussion of Synthetic Challenges

Competing side reactions, such as over-alkylation at the piperidine nitrogen or incomplete acylation, necessitate precise stoichiometric control. The Mitsunobu method mitigates acyl chloride instability but introduces triphenylphosphine oxide byproducts, complicating purification. Friedel-Crafts acylation for the thiophene-piperidine subunit requires rigorous exclusion of moisture to prevent AlCl$$_3$$ deactivation.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The structural features of this compound indicate promising pharmacological activities, particularly in the following areas:

Neurological Disorders

Research suggests that derivatives of piperidine and thiophene may exhibit properties beneficial for treating neurological conditions. For instance, compounds with similar structures have been studied as potential antagonists at the calcitonin gene-related peptide receptor, which is implicated in migraine treatment due to its role in pain signaling pathways .

Antimicrobial Activity

Thiophene derivatives have demonstrated significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The compound's structure may enhance its efficacy as an antimicrobial agent, making it a candidate for further investigation in this domain .

Antioxidant Properties

The presence of multiple functional groups within the compound suggests potential antioxidant activity. Similar thiophene compounds have been shown to effectively scavenge free radicals, which could help in preventing oxidative stress-related diseases .

Synthesis of the Compound

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves several key steps:

  • Formation of the Piperidine and Thiophene Rings : These rings are synthesized through standard methods involving amine coupling reactions.
  • Introduction of the Ethoxy Group : The ethoxy moiety is added via alkylation reactions using appropriate ethoxy halides.
  • Final Assembly : The final product is obtained through coupling reactions that integrate all components into the desired structure.

Neurological Studies

Research on similar compounds has indicated their effectiveness in preclinical models for treating migraines and other neurological disorders. These studies often focus on receptor binding affinities and therapeutic efficacy .

Antimicrobial Efficacy

Studies evaluating thiophene derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may share these beneficial properties .

Mechanism of Action

The mechanism of action of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Naphthalene + Piperidine 2-Ethoxy, Thiophen-3-yl Enhanced lipophilicity, metabolic stability
(S)-N-Methyl-...propan-1-amine (Compound e) Naphthalene + Propanolamine Thiophen-3-yl, N-Methyl Polar linker may improve aqueous solubility
4-[3-(Methylamino)...naphthalen-1-ol (Compound b) Naphthalene + Propylamine Thiophen-2-yl, Hydroxyl Thiophene position affects receptor selectivity

Heterocyclic Amine Derivatives in Receptor Binding

The piperidine ring in the target compound contrasts with morpholinoethyl or pyrrole/indole groups in cannabinoid analogues (). For example:

  • Morpholinoethyl-containing cannabinoids: Optimal activity (nanomolar CB1 affinity) requires 4–6 carbon side chains.
  • Pyrrole vs. Thiophene: Pyrrole-derived cannabinoids exhibit lower potency than indole analogues, suggesting electron-rich heterocycles (e.g., thiophene) may enhance binding. The target’s thiophen-3-yl group could offer similar advantages over pyrrole systems .

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • Thiophene Regiochemistry : Thiophen-3-yl (target) vs. 2-yl (Compound b) alters steric bulk and dipole orientation, which could impact interactions with aromatic residues in binding pockets .

Biological Activity

The compound (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure comprising a naphthalene moiety, a piperidine ring, and a thiophene group, which are known to interact with various biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

C22H23NO2S\text{C}_{22}\text{H}_{23}\text{N}\text{O}_{2}\text{S}

Key Structural Features:

  • Naphthalene moiety : Known for its role in various biological interactions.
  • Piperidine ring : Often associated with pharmacological activities.
  • Thiophene group : Contributes to the compound's electronic properties.

Biological Activity Overview

The biological activity of this compound is anticipated based on the structural features that it shares with other biologically active compounds. Similar compounds have been reported to exhibit a range of pharmacological effects, including:

  • Antimicrobial properties
  • Antidepressant effects
  • Anticancer activity

In Silico Predictions

Computational studies suggest potential interactions with biological targets, indicating mechanisms of action that may include modulation of neurotransmitter systems or inhibition of specific enzymes. These predictions are essential for guiding experimental investigations.

Comparative Analysis

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
2-MethylquinolineContains a quinoline ringAntimicrobial and anti-inflammatory
4-(Thiophen-2-yl)piperidineSimilar piperidine structureAntidepressant effects
Naphthalene derivatives with amine groupsVarious substitutions on naphthaleneAnticancer and neuroprotective

This comparison highlights the unique combination of naphthalene, thiophene, and piperidine in the target compound, suggesting distinct biological activities not found in simpler analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves coupling a naphthalene-derived ketone with a piperidine-thiophene moiety. For example:

Naphthalene functionalization : Introduce ethoxy groups via nucleophilic substitution or Friedel-Crafts alkylation .

Piperidine-thiophene synthesis : Use a one-pot reaction with sodium sulfide and electrophiles to assemble the thiophene-piperidine fragment .

Coupling : Employ coupling reagents like EDC or DMAP with DCM/DMF as solvents to link the two fragments .

  • Characterization : Confirm purity via HPLC and structure via NMR (¹H/¹³C), IR, and high-resolution mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to identify substituent positions; IR for functional groups (e.g., ketone C=O stretch at ~1650–1750 cm⁻¹) .
  • Mass Spectrometry : HRMS for molecular ion verification.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electron density and predict reactivity .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer : Preliminary screening should focus on:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

  • Methodological Answer :

  • Dose-response studies : Replicate assays across multiple concentrations to identify non-linear effects.
  • Target validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm molecular targets .
  • Structural analogs : Synthesize derivatives to isolate contributions of ethoxy, thiophene, or piperidine groups .

Q. What experimental design optimizes the synthesis yield while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, reagent stoichiometry) .
  • Catalyst screening : Test palladium/copper catalysts for coupling efficiency .
  • Purification : Use flash chromatography (gradient elution) or recrystallization (ethanol/water) for high-purity isolation .

Q. How can researchers assess the environmental fate of this compound?

  • Methodological Answer :

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation : Use LC-MS/MS to measure uptake in model organisms (e.g., Daphnia magna) .
  • QSAR modeling : Predict biodegradability and toxicity using EPI Suite or TEST software .

Q. What strategies address poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification .
  • Cyclodextrin inclusion complexes : Characterize via phase-solubility studies .

Q. How do stereochemical factors influence the compound’s bioactivity?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Docking simulations : Compare enantiomer binding affinities to target proteins (e.g., AutoDock Vina) .
  • Pharmacokinetics : Assess enantiomer-specific ADME profiles using radiolabeled analogs .

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